molecular formula C22H31N3O2 B296185 N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide

カタログ番号 B296185
分子量: 369.5 g/mol
InChIキー: FFMPRZQCEHLIFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the brain. CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological disorders.

作用機序

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action makes N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide a promising candidate for the treatment of a variety of neurological disorders that are characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide have been extensively studied in animal models and in vitro experiments. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been found to increase the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This effect has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy.

実験室実験の利点と制限

One of the major advantages of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide for lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. However, the synthesis of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is a complex process that requires specialized equipment and technical expertise, which can be a limitation for some researchers.

将来の方向性

There are numerous future directions for research on N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide. Some of the most promising areas of research include the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Additionally, there is a need for further research on the safety and toxicity of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide, as well as its potential interactions with other drugs and neurotransmitters in the brain. Finally, there is a need for clinical trials to evaluate the efficacy of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide in humans for the treatment of addiction, epilepsy, and other neurological disorders.

合成法

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is synthesized through a series of chemical reactions that involve the coupling of various reagents and the use of specialized equipment. The synthesis process typically involves the use of solvents, catalysts, and other chemicals that must be carefully controlled to ensure the purity and potency of the final product. The synthesis of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is a complex process that requires a high degree of technical expertise and specialized equipment.

科学的研究の応用

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. Some of the most promising areas of research include the treatment of addiction, epilepsy, and other neurological disorders. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been found to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.

特性

分子式

C22H31N3O2

分子量

369.5 g/mol

IUPAC名

N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H31N3O2/c26-21(17-8-2-1-3-9-17)23-19-16-18(22(27)25-14-6-7-15-25)10-11-20(19)24-12-4-5-13-24/h10-11,16-17H,1-9,12-15H2,(H,23,26)

InChIキー

FFMPRZQCEHLIFH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4

正規SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。